

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

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Compound of Interest

Compound Name:	3-Methoxy-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1453394

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Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2][3][4][5]} This guide provides a comprehensive technical overview of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** (CAS No. 916421-04-0), a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While not as extensively documented as some of its isomers, this compound presents an interesting scaffold for chemical exploration.

This document will detail the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, drawing upon the established roles of related substituted phenylacetic acids in various scientific domains.^{[6][7]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The following table summarizes the key properties of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**.

Property	Value	Source/Method
CAS Number	916421-04-0	Chemical Abstracts Service
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃	Calculated
Molecular Weight	234.17 g/mol	Calculated
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available. Estimated based on related compounds.	
Boiling Point	Not available.	
Solubility	Soluble in common organic solvents (e.g., methanol, DMSO, ethyl acetate). (Predicted)	

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not readily available in the public domain, we can predict the characteristic signals based on its structure and data from analogous compounds, such as m-(Trifluoromethyl)phenylacetic acid.[\[8\]](#)

- ¹H NMR (400 MHz, CDCl₃):

- δ ~10-12 ppm (s, 1H, -COOH)
- δ ~7.2-7.4 ppm (m, 3H, Ar-H)
- δ ~3.8 ppm (s, 3H, -OCH₃)
- δ ~3.7 ppm (s, 2H, -CH₂-)

- ^{13}C NMR (100 MHz, CDCl_3):
 - $\delta \sim 175\text{-}180$ ppm (C=O)
 - $\delta \sim 160$ ppm (Ar-C-OCH_3)
 - $\delta \sim 132$ ppm ($q, J \approx 33$ Hz, Ar-C-CF_3)
 - $\delta \sim 123$ ppm ($q, J \approx 272$ Hz, CF_3)
 - $\delta \sim 115\text{-}125$ ppm (Ar-C-H)
 - $\delta \sim 55$ ppm ($-\text{OCH}_3$)
 - $\delta \sim 40$ ppm ($-\text{CH}_2$)
- Mass Spectrometry (EI):
 - M^+ at m/z 234
 - Fragments corresponding to the loss of $-\text{COOH}$ (m/z 189) and other characteristic cleavages.

Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid: A Proposed Route

A reliable synthetic pathway to **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** is crucial for its accessibility in research. Based on established methodologies for the preparation of phenylacetic acids, a two-step synthesis starting from the commercially available 3-Methoxy-5-(trifluoromethyl)benzyl bromide (CAS No. 916421-00-6) is proposed.[9] This route involves the formation of a nitrile intermediate, followed by hydrolysis.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide in the starting material is displaced by a cyanide ion.

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (37.1 mmol) of 3-Methoxy-5-(trifluoromethyl)benzyl bromide in 100 mL of dimethyl sulfoxide (DMSO).
- Addition of Reagent: To this solution, add 2.73 g (55.7 mmol) of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude nitrile product. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile to **3-Methoxy-5-(trifluoromethyl)phenylacetic Acid**

The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[\[10\]](#)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile from the previous step.
- Addition of Acid: Add a mixture of 50 mL of water and 50 mL of concentrated sulfuric acid.
Caution: Add the acid slowly and with cooling, as the dilution is exothermic.
- Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. A white to off-white solid should precipitate.
- Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**.

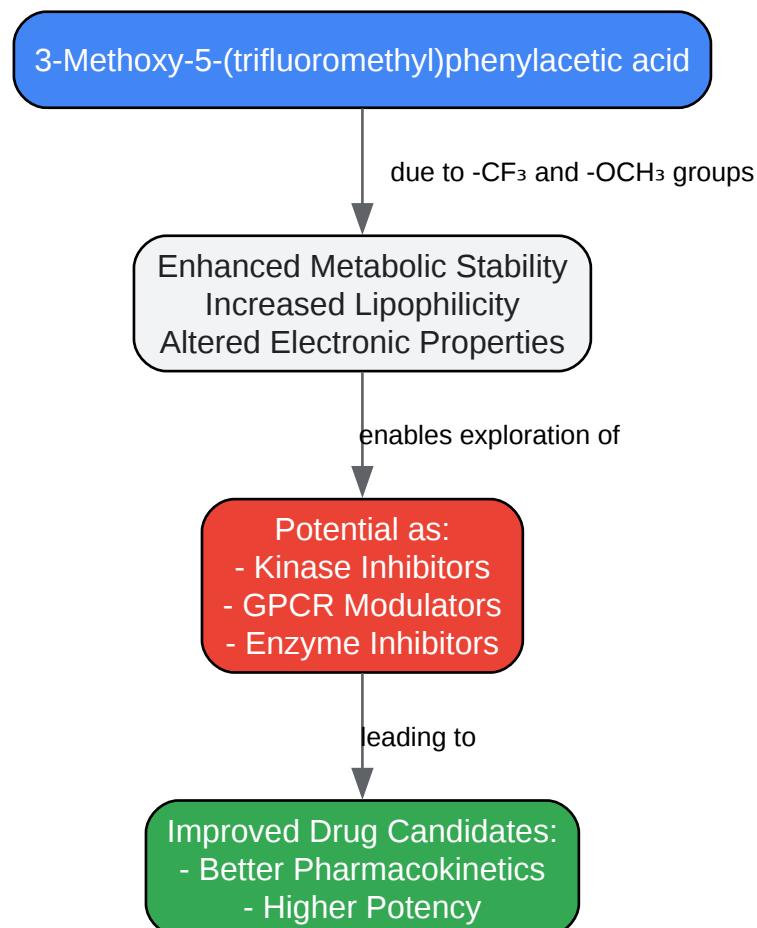
Potential Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory drugs to treatments for metabolic disorders.[\[7\]](#)[\[10\]](#) The unique substitution pattern of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** makes it an attractive scaffold for several reasons:

- Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[\[3\]](#)[\[4\]](#) This can lead to improved pharmacokinetic profiles of drug candidates.
- Lipophilicity and Permeability: The CF_3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[\[1\]](#)[\[3\]](#)
- Binding Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger binding

interactions with target proteins.[2][5]

Logical Relationship Diagram for Drug Discovery Potential



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